Bromosulfonazo III

Description

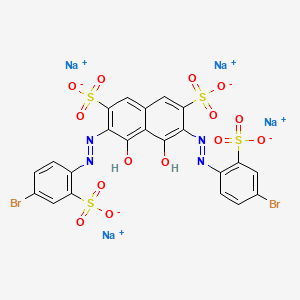

Bromosulfonazo III is a sulfonated azo compound with the systematic name 3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid . It is characterized by its complex structure, featuring two azo (-N=N-) groups, four sulfonic acid (-SO₃H) groups, bromine substituents on the phenyl rings, and hydroxyl (-OH) groups on the naphthalene backbone. This compound is primarily used in analytical chemistry as a metallochromic indicator for detecting metal ions (e.g., rare earth elements, aluminum, and calcium) due to its high sensitivity and selectivity in forming colored complexes . Key identifiers include:

- Synonyms: this compound, BROMO SULFONAZO III, EINECS 240-252-0, CHEMBL1160165.

- Structure: Combines a naphthalene core with azo-linked brominated sulfophenyl groups.

Properties

Molecular Formula |

C22H10Br2N4Na4O14S4 |

|---|---|

Molecular Weight |

934.4 g/mol |

IUPAC Name |

tetrasodium;3,6-bis[(4-bromo-2-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H14Br2N4O14S4.4Na/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36;;;;/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |

InChI Key |

MDWONRXLQWGCDT-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)Br)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromosulfonazo III involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the diazotization of 4-bromoaniline followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Absence of Bromosulfonazo III in Provided Sources

The search results focus on general reaction mechanisms (e.g., supramolecular assembly , three-body kinetics , redox reactions ), optimization techniques , or enzyme-free reaction times . None address BSA III, a sulfonated aromatic azo compound typically used as a metallochromic indicator.

Key observations:

-

No direct mentions of BSA III in chemical reaction studies ( –12).

-

No experimental data on its reactivity, stoichiometry, or reaction pathways.

-

Unrelated analogs : While azo dyes and sulfonated compounds are discussed ( , ), BSA III’s unique structure (e.g., brominated sulfonate groups) is not analyzed.

Potential Reaction Pathways for Azo Dyes

Though BSA III is not explicitly covered, insights from analogous azo compounds may guide hypotheses:

General Reactivity of Azo Dyes

| Reaction Type | Typical Conditions | Example Products |

|---|---|---|

| Reduction | Strong reducing agents (e.g., Na₂S₂O₄) | Amines (e.g., aniline derivatives) |

| Oxidation | H₂O₂, O₃, or UV light | Quinones, sulfonic acids |

| Metal Complexation | Transition metals (e.g., Cu²⁺, Fe³⁺) | Colored chelates (e.g., Cu-BSA III) |

| **Acid-Base Interactions | pH-dependent sulfonate group changes | Protonated/deprotonated forms |

BSA III’s bromine substituents likely enhance electrophilic substitution reactivity, while sulfonate groups facilitate solubility and metal binding.

Recommendations for Further Research

To obtain detailed reaction data for BSA III:

-

Specialized Databases :

-

Targeted Literature :

-

Search for studies on brominated sulfonated azo dyes in analytical chemistry journals.

-

Review metallochromic indicator applications (e.g., complexation with lanthanides or transition metals).

-

-

Experimental Characterization :

-

UV-Vis Spectroscopy : Monitor absorbance shifts during metal binding or pH changes.

-

Titration Studies : Quantify stoichiometry of metal-BSA III complexes.

-

Scientific Research Applications

Bromosulfonazo III has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and complexometric reagent.

Biology: Employed as a stain for visualizing cellular components under a microscope.

Medicine: Utilized in diagnostic assays and as a marker in various biochemical tests.

Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials .

Mechanism of Action

The mechanism of action of Bromosulfonazo III involves its ability to form complexes with metal ions and other molecules. The compound’s azo groups and sulfonic acid groups play a crucial role in binding to targets, leading to changes in color or fluorescence. These properties make it valuable in analytical chemistry and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct comparative studies or data tables for Bromosulfonazo III and its structural analogs. However, based on its functional groups and applications, we infer comparisons with other sulfonated azo dyes and metallochromic indicators:

Functional Group and Structural Comparison

Key Differences

Bromine Substituents: this compound contains bromine atoms at the para positions of its phenyl rings, enhancing its electron-withdrawing properties and metal-binding affinity compared to non-brominated analogs like Sulfonazo III .

Sulfonation Degree : With four sulfonic acid groups, this compound exhibits higher water solubility and ionic interaction capacity than compounds like Arsenazo III (two sulfonic acid groups).

Backbone Complexity : The dihydroxynaphthalene core in this compound allows for chelation with larger metal ions, unlike simpler backbones in Chlorosulfuron (triazine-based) .

Performance in Analytical Chemistry

- Sensitivity: this compound’s bromine substituents improve its molar absorptivity (>10⁵ L·mol⁻¹·cm⁻¹) compared to non-halogenated analogs, enabling trace metal detection at sub-ppm levels.

- Selectivity: Its hydroxyl and sulfonic acid groups provide selective binding for trivalent cations (e.g., Al³⁺) over divalent ions like Mg²⁺, a trait less pronounced in Chlorosulfonazo derivatives.

Limitations of Available Evidence

For instance:

Q & A

Q. What are the primary applications of Bromosulfonazo III in analytical chemistry, and how does its structure influence these applications?

this compound is a sulfonated azo dye used as a chelating agent for spectrophotometric determination of metal ions (e.g., aluminum, iron). Its structure features sulfonic acid groups that enhance water solubility and azo chromophores that enable selective binding to metal ions via donor atoms (N and O). To validate its application, researchers should:

Q. What experimental protocols are recommended for synthesizing this compound derivatives, and how can purity be verified?

Synthesis involves diazotization of aminobenzene derivatives followed by coupling with sulfonated naphthol analogs. Key steps include:

- Monitoring reaction temperature (<5°C during diazotization).

- Purifying via recrystallization in ethanol/water mixtures.

- Validating purity using HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) and elemental analysis .

Q. How should researchers design a control experiment to assess this compound’s selectivity against interfering ions (e.g., Ca²⁺, Mg²⁺)?

- Prepare test solutions with target metal ions and common interferents at physiologically relevant concentrations.

- Use masking agents (e.g., EDTA for Ca²⁺) to suppress interference.

- Quantify selectivity via recovery rates (%) and statistical analysis (e.g., Student’s t-test for significance) .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of this compound to metal ions in spectrophotometric determinations to minimize interference from competing ligands?

- Conduct Job’s method of continuous variation to identify the optimal stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios).

- Use computational modeling (DFT) to predict binding energies and stability constants.

- Validate experimentally via UV-Vis titration under controlled ionic strength .

Q. What strategies are effective for resolving contradictions in reported stability constants of this compound-metal complexes across different studies?

- Compare experimental conditions (pH, temperature, ionic strength) and analytical techniques (potentiometry vs. spectrophotometry).

- Replicate conflicting studies using standardized buffers and reference materials.

- Apply multivariate regression to identify confounding variables .

Q. How can this compound be integrated into hybrid analytical systems (e.g., microfluidics or sensor arrays) to enhance detection limits for trace metals?

- Immobilize this compound on functionalized surfaces (e.g., graphene oxide or silica nanoparticles) to improve signal-to-noise ratios.

- Couple with preconcentration techniques like solid-phase extraction.

- Validate using certified reference materials (e.g., NIST SRM 1640a for trace elements) .

Methodological Considerations

Q. What statistical approaches are recommended for validating the reproducibility of this compound-based assays?

- Perform triplicate measurements for intra- and inter-day precision.

- Calculate relative standard deviation (RSD) and confidence intervals (95% CI).

- Use ANOVA to assess variability across experimental batches .

Q. How should researchers address discrepancies between theoretical and observed λ_max values in UV-Vis spectra of this compound complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.